molecular formula C16H11Cl2N3 B6347014 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine CAS No. 1354939-84-6

4,6-Bis(3-chlorophenyl)pyrimidin-2-amine

Cat. No. B6347014
CAS RN: 1354939-84-6
M. Wt: 316.2 g/mol
InChI Key: OVRMCOCVKNUETH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives is a topic of ongoing research. For example, an efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are complex and varied. For instance, free radicals can generate different kinds of chemical and biological reactions in the body .

Scientific Research Applications

4,6-Bis(3-chlorophenyl)pyrimidin-2-amine has been used in a variety of scientific research applications due to its unique properties. It has been used as a photosensitizer in photodynamic therapy, as a fluorescent dye for imaging, and as a fluorescent probe for the detection of reactive oxygen species. This compound has also been used in the synthesis of other pyrimidine compounds and as a reagent for the synthesis of other organic compounds.

Advantages and Limitations for Lab Experiments

4,6-Bis(3-chlorophenyl)pyrimidin-2-amine has several advantages for use in lab experiments. It is a relatively inexpensive and readily available molecule. It is also a stable molecule, making it suitable for use in long-term experiments. However, this compound also has some limitations. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is a photosensitive molecule, so it must be stored in dark conditions to prevent degradation.

Future Directions

The potential applications of 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine are numerous, and there are many possible future directions for research. For example, this compound could be used as a drug delivery system, as it has been shown to be able to penetrate cell membranes. Additionally, it could be used as a fluorescent probe for the detection of various molecules in biological systems. Finally, it could be used as a reagent in the synthesis of other molecules, such as pyrimidine derivatives.

Synthesis Methods

4,6-Bis(3-chlorophenyl)pyrimidin-2-amine is synthesized by a method known as the Biginelli reaction. This reaction involves the condensation of aldehydes, urea, and an acid catalyst to form a pyrimidine derivative. This compound is synthesized by the condensation of 3-chlorobenzaldehyde, urea, and hydrochloric acid. The reaction is carried out at room temperature and the product is isolated as a solid.

properties

IUPAC Name

4,6-bis(3-chlorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRMCOCVKNUETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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